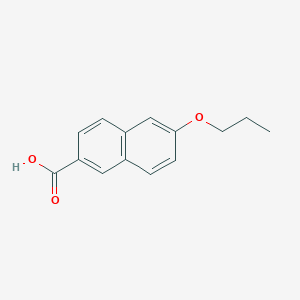

6-Propoxy-2-naphthoic acid

CAS No.: 561013-50-1

Cat. No.: VC11694557

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 561013-50-1 |

|---|---|

| Molecular Formula | C14H14O3 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 6-propoxynaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H14O3/c1-2-7-17-13-6-5-10-8-12(14(15)16)4-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3,(H,15,16) |

| Standard InChI Key | FPJJVIAKWJHUMA-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |

| Canonical SMILES | CCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |

Introduction

Chemical Structure and Nomenclature

6-Propoxy-2-naphthoic acid belongs to the class of naphthoic acids, featuring a naphthalene backbone substituted with a propoxy (–OCH₂CH₂CH₃) group at the 6-position and a carboxylic acid (–COOH) group at the 2-position. Its IUPAC name is 6-(propoxy)naphthalene-2-carboxylic acid, with a molecular formula of C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol. The propoxy group enhances hydrophobicity compared to its hydroxy analog, influencing solubility and reactivity .

Key Structural Features:

-

Naphthalene backbone: A fused bicyclic aromatic system.

-

Carboxylic acid group: Facilitates hydrogen bonding and salt formation.

-

Propoxy substituent: Introduces steric bulk and electron-donating effects.

Synthesis and Manufacturing

While no direct synthesis of 6-propoxy-2-naphthoic acid is documented, its preparation can be inferred from methods used for analogous compounds. The synthesis of 6-hydroxy-2-naphthoic acid via haloform reactions and demethylation provides a template for derivatization.

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NaOBr, NaOH | 45–75°C | 7–12 hrs | 70–91% |

| 2 | C₃H₇Br, K₂CO₃ | 80–100°C | 6–8 hrs | ~60% (estimated) |

| 3 | HBr, CH₃COOH | 95°C | 10–15 hrs | 64–85% |

Physicochemical Properties

Data for 6-propoxy-2-naphthoic acid are extrapolated from its hydroxy analog and structure-activity relationships.

Table 1: Comparative Physicochemical Properties

Key Observations:

-

The propoxy group reduces polarity, decreasing water solubility and increasing LogP.

-

Melting point declines due to disrupted crystal packing from the bulky propoxy chain.

Applications and Industrial Relevance

6-Propoxy-2-naphthoic acid is theorized to share applications with its hydroxy counterpart, with enhancements in specific domains:

Liquid Crystalline Polymers (LCPs)

The hydroxy analog is a monomer for heat-resistant LCPs . The propoxy variant may improve thermoplasticity due to increased flexibility, aiding processing in high-performance resins.

Pharmaceutical Intermediates

Naphthoic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). The propoxy group could modulate bioavailability by enhancing lipid permeability .

Organic Synthesis

Used in Suzuki-Miyaura couplings or as a ligand in catalysis. The electron-donating propoxy group may stabilize metal complexes.

Future Directions

-

Synthetic Optimization: Develop one-pot methods to reduce step count and improve yields.

-

Application Testing: Evaluate performance in LCPs and drug delivery systems.

-

Environmental Impact: Assess biodegradability and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume